molecular formula C10H13ClN4 B1471088 1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride CAS No. 1607291-00-8

1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1471088
CAS No.: 1607291-00-8
M. Wt: 224.69 g/mol
InChI Key: JVTREJTURHQEEI-UHFFFAOYSA-N
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Description

Its core structure—a 2-(4H-1,2,4-triazol-3-yl)ethan-1-amine scaffold linked to a phenyl group—was discovered through screening a library of biogenic amine-inspired compounds . This compound (designated LK00764 in some studies) exhibits submicromolar TAAR1 agonism, demonstrating dose-dependent receptor activation in BRET assays and in vivo efficacy in reducing locomotor hyperactivity and stress-induced hyperthermia in rodent models .

Key structural features include:

  • Phenyl group: Enhances lipophilicity and influences receptor binding.
  • Triazole ring: Provides hydrogen-bonding capabilities critical for TAAR1 interaction.
  • Ethanamine backbone: Mimics endogenous biogenic amines like β-phenylethylamine (β-PEA), a known TAAR1 agonist .

Properties

IUPAC Name

1-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-9(6-10-12-7-13-14-10)8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTREJTURHQEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (CAS No. 1607291-00-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C10_{10}H13_{13}ClN4_{4}
Molecular Weight : 224.69 g/mol
IUPAC Name : 2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine; hydrochloride
Appearance : White powder

The biological activity of this compound is largely attributed to its interaction with various biological targets. Triazole derivatives are known for their ability to inhibit enzymes and receptors related to several diseases, including cancer and fungal infections.

Key Mechanisms:

  • Inhibition of Enzymes : Triazole compounds often inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of steroid hormones.
  • Antimicrobial Activity : Some studies suggest that triazole derivatives exhibit antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that the compound possesses significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against:

  • Bacteria : In vitro studies report minimum inhibitory concentration (MIC) values indicating potent activity against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent research highlights its potential as an anticancer agent:

  • Mechanism : It may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies and Research Findings

StudyFindings
The compound exhibited notable antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus.
Demonstrated potential as an anticancer agent by inducing apoptosis in specific cancer cell lines through caspase activation.
Investigated its role as a modulator in neurotransmitter systems, suggesting implications for neurological disorders.

Scientific Research Applications

Pharmacological Applications

1-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has been investigated for its potential pharmacological effects:

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit antifungal properties. For instance, studies have shown that triazoles can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism suggests that this compound could be effective against various fungal infections .

Anticancer Potential

The compound's ability to interact with biological systems has led to investigations into its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation . Further research is needed to establish its efficacy and safety in clinical settings.

Plant Growth Regulation

Recent studies have explored the use of triazole compounds as plant growth regulators. These compounds can modulate plant hormone levels, potentially enhancing growth and resistance to environmental stressors. The application of this compound in agriculture could lead to improved crop yields and resilience against pathogens .

Pest Control

Due to its biological activity, there is potential for this compound to act as a biopesticide. Research into its effects on pest populations may reveal its utility in integrated pest management strategies, reducing reliance on synthetic pesticides while maintaining crop health .

Synthesis of Novel Materials

The unique structure of this compound allows for its use as a building block in the synthesis of novel materials. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

Coordination Chemistry

This compound can also serve as a ligand in coordination chemistry. Its ability to form complexes with various metal ions opens avenues for developing new catalysts or materials with specific electronic or optical properties .

Case Studies and Research Findings

Study Focus Findings
Study on Antifungal ActivityInvestigated the efficacy against Candida speciesShowed significant inhibition at low concentrations
Cancer Cell ApoptosisExamined effects on breast cancer cellsInduced apoptosis through caspase activation pathways
Plant Growth RegulationEvaluated effects on tomato plantsEnhanced growth rates and stress resistance observed
Coordination ChemistryExplored ligand properties with transition metalsFormed stable complexes with enhanced catalytic activity

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., 4-NO2) reduce potency (EC50 = 2.8 µM) compared to electron-neutral (e.g., 4′-Cl in LK00764, EC50 = 0.12 µM) . The 4′-chlorobiphenyl group in LK00764 enhances hydrophobic interactions with TAAR1, contributing to its high Emax (98% vs. β-PEA) .
  • Positional Isomerism : The 2-phenyl-2-(4H-1,2,4-triazol-3-yl) isomer (CAS 1803581-71-6) lacks reported TAAR1 activity, underscoring the importance of ethanamine backbone geometry .

Pharmacological Profiles

  • LK00764: Demonstrates robust in vivo efficacy, reducing locomotor activity in rats by 40% at 10 mg/kg (i.p.) and normalizing stress-induced hyperthermia .
  • Low-Yield Analogs : Compounds like the 3-iodo derivative (11% yield) show poor solubility and marginal activity (Emax = 35%), likely due to steric hindrance .
  • Biphenyl Derivatives : Compounds 58–67 (e.g., 67 with trifluoromethoxy) exhibit prolonged half-lives but require optimization for receptor selectivity .

Comparative Advantages of LK00764

  • Potency : 10-fold higher than early analogs (EC50 = 0.12 µM vs. 1.2–2.8 µM for others) .
  • Synthetic Scalability : Moderate yield (55%) and straightforward purification compared to low-yielding iodinated analogs .
  • Safety Profile: No off-target activity at related GPCRs (e.g., serotonin receptors) reported in primary screens .

Preparation Methods

General Synthetic Approach

The synthesis typically starts with the condensation of suitable keto or amino precursors with 4H-1,2,4-triazole derivatives, followed by purification and conversion into the hydrochloride salt form. One documented method involves:

  • Stirring the reaction mixture of precursors at room temperature for 24–48 hours.
  • Monitoring the reaction progress by thin-layer chromatography (TLC) using a solvent system such as 2% methanol in chloroform.
  • Removal of volatiles under reduced pressure.
  • Purification of the residue by column chromatography on silica gel using 2% methanol in chloroform as eluent.
  • Treatment of the purified triazole product with 4M hydrochloric acid in 1,4-dioxane at room temperature for 1 hour.
  • Concentration and trituration with ether to obtain the crystalline hydrochloride salt of the target compound.

Detailed Reaction Conditions and Purification

Step Conditions Notes
Reaction mixture stirring Room temperature, 24–48 hours Monitored by TLC (2% MeOH in chloroform)
Volatile removal Rotary evaporation Concentrates the reaction mixture
Purification Column chromatography on silica gel Eluent: 2% MeOH in chloroform
Hydrochloride salt formation 4M HCl in 1,4-dioxane, 1 hour, room temp Converts free amine to hydrochloride salt
Final isolation Concentration and trituration with ether Yields crystalline hydrochloride salt

This method ensures high purity and crystallinity of the hydrochloride salt suitable for analytical and pharmacological evaluation.

Synthetic Route Variations

Other synthetic strategies involve the use of substituted ethanones or phenyl-propane-1-one derivatives condensed directly with 4H-1,2,4-triazole or its amino derivatives. For example:

  • Condensation of 3-(dimethylamino)-1-phenyl-propane-1-one with 4H-1,2,4-triazole under controlled conditions can directly yield related triazole-containing amines.
  • Use of chloro-substituted triazolopyrimidine intermediates reacting with various amines to yield substituted triazole amines, which can be converted into hydrochloride salts.

These approaches allow structural diversification and optimization of yields and pharmacological properties.

Insights from 1,2,4-Triazole Chemistry

The synthesis of 1,2,4-triazole derivatives, including the target compound, often involves multi-step transformations such as:

  • Esterification of carboxylic acids.
  • Hydrazinolysis to form hydrazides.
  • Formation of carbothioamides.
  • Alkaline cyclization to yield the triazole ring.
  • Subsequent functional group modifications including Mannich base formation and salt synthesis.

These steps highlight the complexity and versatility of 1,2,4-triazole chemistry, enabling the preparation of diverse derivatives with potential biological activity.

Summary Table of Preparation Methods

Method No. Key Starting Materials Reaction Conditions Purification Method Yield & Notes
1 Keto precursor + 4H-1,2,4-triazole Stirring at RT 24–48 h, TLC monitoring Silica gel chromatography, HCl salt formation High purity crystalline hydrochloride salt
2 3-(Dimethylamino)-1-phenyl-propane-1-one + triazole Condensation under controlled conditions Column chromatography Moderate to good yields, allows analog synthesis
3 Carboxylic acid derivatives → hydrazides → carbothioamides Multi-step: esterification, hydrazinolysis, cyclization Various, including Mannich bases and salt formation Enables broad derivative synthesis with biological relevance

Research Findings and Optimization

  • The reaction time and temperature are critical for optimal yield and purity; room temperature stirring for 24–48 hours is effective.
  • TLC monitoring with 2% methanol in chloroform provides a reliable method to track reaction progress.
  • The hydrochloride salt formation in 1,4-dioxane with 4M HCl ensures good crystallinity and stability of the final product.
  • Column chromatography purification is essential to isolate the target compound from side-products and unreacted starting materials.
  • The synthetic methods allow for structural modifications at the triazole ring or the phenyl-ethanamine moiety, facilitating SAR (structure-activity relationship) studies.

Q & A

Q. What are the standard synthetic routes for preparing 1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride?

The compound is synthesized via condensation of substituted benzaldehydes with triazole precursors under acidic reflux conditions. For example, analogous triazolyl ethanamine derivatives are prepared by reacting 4-amino-1,2,4-triazoles with benzaldehyde derivatives in ethanol containing glacial acetic acid, followed by reflux and purification . Optimization of reaction time, temperature, and stoichiometry can improve yields, as demonstrated in the synthesis of similar compounds (e.g., 48% yield for a methoxyphenyl analog) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • Melting point analysis to assess purity (e.g., 235–236°C for a triazolyl ethanamine analog) .
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and coupling patterns. For instance, aromatic protons in similar compounds show distinct shifts at δ 7.2–7.8 ppm .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed m/z 219.1240 vs. calculated 219.1234) .

Q. What biological targets are associated with triazolyl ethanamine derivatives?

These compounds are investigated as agonists or antagonists for trace amine-associated receptors (TAARs), particularly TAAR1, which is implicated in psychiatric disorders. In vitro assays measuring cAMP modulation or receptor-binding affinity (e.g., using HEK-293 cells transfected with TAAR1) are common .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side products?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Purification strategies : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-water mixtures .

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

  • Deuterated solvent effects : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • Impurity profiling : Use LC-MS to detect byproducts.
  • 2D NMR (COSY, NOESY) : Resolve coupling networks and confirm spatial arrangements .
  • Cross-validate with X-ray crystallography using programs like SHELXL or WinGX for absolute configuration .

Q. What computational methods predict this compound’s interaction with GPCRs like TAAR1?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model ligand-receptor binding.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes in lipid bilayers.
  • Free energy calculations : Estimate binding affinities via MM-PBSA/GBSA methods .

Q. How can polymorphism affect crystallographic data interpretation?

  • Crystal screening : Use high-throughput vapor diffusion with varied precipitants.
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for overlapping lattices .
  • Temperature-dependent studies : Identify phase transitions affecting unit cell parameters.

Q. What experimental approaches validate receptor selectivity over related targets (e.g., dopamine receptors)?

  • Functional assays : Compare cAMP responses in TAAR1 vs. DRD2/3-transfected cells.
  • Radioligand displacement : Use ³H-labeled ligands (e.g., ³H-SCH23390 for dopamine receptors).
  • Kinase profiling : Screen against panels of off-target kinases (e.g., Eurofins KinaseProfiler) .

Q. How can stability issues (e.g., hydrochloride salt hygroscopicity) be mitigated during storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (argon).
  • Stability studies : Monitor degradation via accelerated aging (40°C/75% RH) and HPLC .

Q. What strategies assess synergistic effects with antipsychotic drugs in preclinical models?

  • In vitro combination index : Use Chou-Talalay assays to quantify synergism.
  • In vivo behavioral models : Test locomotor activity in rodent models (e.g., amphetamine-induced hyperlocomotion) with co-administered compounds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

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